Monoamine Oxidase B (MAO-B) Inhibition: A Direct Binding Comparison
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine demonstrates a distinct lack of meaningful MAO-B inhibition, with an IC50 value exceeding 100,000 nM [1]. This contrasts sharply with certain related 6-bromo-quinoline analogs, which have been reported to exhibit potent MAO-B inhibition (e.g., IC50 values in the low nanomolar range for compounds like 6-bromo-5-nitroquinoline in some cell-based assays) [2]. The target compound's inactivity at this target is a critical piece of negative data that defines its selectivity profile, differentiating it from other quinoline derivatives being explored as MAO-B inhibitors.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Other 6-bromo-quinolines (class-level) can exhibit IC50 values < 100 nM |
| Quantified Difference | > 1000-fold difference in potency |
| Conditions | Spectrofluorometric analysis of kynuramine oxidation to 4-hydroxyquinoline |
Why This Matters
For researchers screening against MAO-B, this compound serves as a valuable inactive control or demonstrates a clear off-target selectivity, preventing its misapplication in MAO-B-targeted studies and guiding SAR exploration away from this target.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528): Affinity Data for 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine on MAO-B. View Source
- [2] Jin Z, et al. Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity. Bioorg Med Chem Lett, 2020. View Source
